molecular formula C6H20Cl2NiP2+2 B11815867 Dichloronickel;trimethylphosphanium

Dichloronickel;trimethylphosphanium

Cat. No.: B11815867
M. Wt: 283.77 g/mol
InChI Key: KYHNNWWCXIOTKC-UHFFFAOYSA-N
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Description

Dichloronickel;trimethylphosphanium is a coordination complex that features nickel in its +2 oxidation state, coordinated by two chloride ions and a trimethylphosphanium ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloronickel;trimethylphosphanium typically involves the reaction of nickel(II) chloride with trimethylphosphine. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or tetrahydrofuran, and then add trimethylphosphine under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.

Chemical Reactions Analysis

Types of Reactions

Dichloronickel;trimethylphosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) species.

    Reduction: It can be reduced to form nickel(I) species.

    Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Ligand exchange reactions can be carried out using excess ligands in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Nickel(III) complexes.

    Reduction: Nickel(I) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Dichloronickel;trimethylphosphanium has several applications in scientific research:

Mechanism of Action

The mechanism by which dichloronickel;trimethylphosphanium exerts its effects involves the coordination of the nickel center with various ligands. This coordination can alter the electronic properties of the nickel, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts by facilitating electron transfer and stabilizing reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloronickel;trimethylphosphanium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other nickel complexes may not perform as well.

Properties

Molecular Formula

C6H20Cl2NiP2+2

Molecular Weight

283.77 g/mol

IUPAC Name

dichloronickel;trimethylphosphanium

InChI

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2

InChI Key

KYHNNWWCXIOTKC-UHFFFAOYSA-N

Canonical SMILES

C[PH+](C)C.C[PH+](C)C.Cl[Ni]Cl

Origin of Product

United States

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